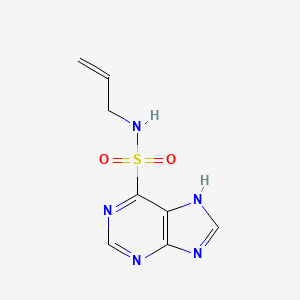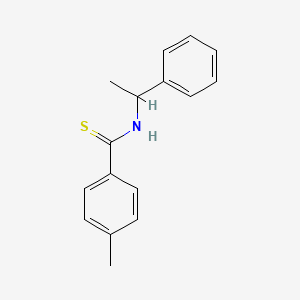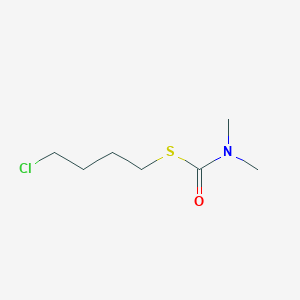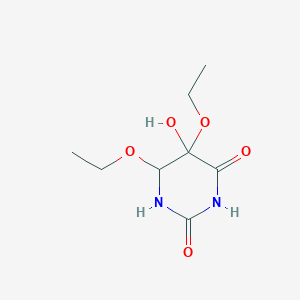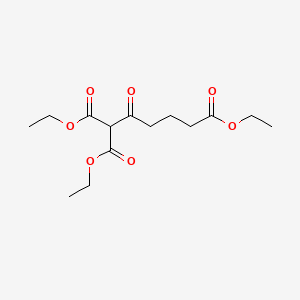
Triethyl 2-oxopentane-1,1,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-oxopentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C14H22O7. It is a triester derived from 2-oxopentane-1,1,5-tricarboxylic acid. This compound is of interest due to its unique structure, which includes three ester groups and a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl 2-oxopentane-1,1,5-tricarboxylate can be synthesized through esterification reactions involving 2-oxopentane-1,1,5-tricarboxylic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The process can be summarized as follows:
Reactants: 2-oxopentane-1,1,5-tricarboxylic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-oxopentane-1,1,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-oxopentane-1,1,5-tricarboxylic acid.
Reduction: Triethyl 2-hydroxypentane-1,1,5-tricarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 2-oxopentane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triethyl 2-oxopentane-1,1,5-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The ketone group can be reduced or involved in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar structure but with different positioning of ester groups.
Triethyl 1,1,2-propanetricarboxylate: Another triester with a different carbon backbone.
Triethyl 1,1,3-butanetricarboxylate: Similar ester functionality but with a different carbon chain length.
Uniqueness
Triethyl 2-oxopentane-1,1,5-tricarboxylate is unique due to the presence of a ketone group in addition to the three ester groups
Properties
CAS No. |
92373-14-3 |
|---|---|
Molecular Formula |
C14H22O7 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
triethyl 2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C14H22O7/c1-4-19-11(16)9-7-8-10(15)12(13(17)20-5-2)14(18)21-6-3/h12H,4-9H2,1-3H3 |
InChI Key |
MYXFHBONPZSSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)
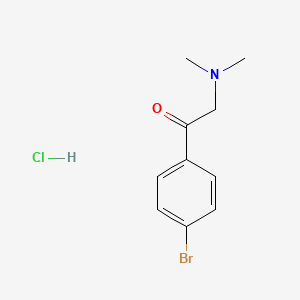
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
